molecular formula C9H12N4O4 B1312201 5-azidopentanoic acid N-hydroxysuccinimide ester CAS No. 478801-48-8

5-azidopentanoic acid N-hydroxysuccinimide ester

Cat. No.: B1312201
CAS No.: 478801-48-8
M. Wt: 240.22 g/mol
InChI Key: PJHPYOOVTLZAOG-UHFFFAOYSA-N
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Description

N3-C4-NHS ester: is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a reagent used in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-C4-NHS ester involves the reaction of an azide-containing compound with an N-hydroxysuccinimide ester. The reaction typically occurs in the presence of a base such as triethylamine, under mild conditions. The azide group is introduced through a nucleophilic substitution reaction, where a halogenated precursor is reacted with sodium azide .

Industrial Production Methods: Industrial production of N3-C4-NHS ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: N3-C4-NHS ester primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N3-C4-NHS ester is widely used in the synthesis of antibody-drug conjugates (ADCs), which are crucial in targeted cancer therapy. It serves as a linker that connects the antibody to the cytotoxic drug, ensuring stability and specificity .

Biology: In biological research, N3-C4-NHS ester is used for labeling and tracking biomolecules. Its ability to undergo click chemistry reactions makes it a valuable tool for bioconjugation and imaging studies .

Medicine: In medicine, N3-C4-NHS ester is used in the development of targeted drug delivery systems. Its role in ADCs allows for the precise delivery of therapeutic agents to cancer cells, minimizing side effects and improving treatment efficacy .

Industry: In the industrial sector, N3-C4-NHS ester is used in the production of diagnostic tools and biosensors. Its ability to form stable conjugates with various biomolecules makes it an essential component in the development of advanced diagnostic technologies .

Mechanism of Action

N3-C4-NHS ester exerts its effects through its azide group, which participates in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole rings. This reaction is highly specific and efficient, making N3-C4-NHS ester a valuable tool for bioconjugation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: N3-C4-NHS ester is unique due to its optimal carbon chain length, which provides a balance between reactivity and stability. This makes it particularly suitable for use in the synthesis of antibody-drug conjugates and other bioconjugation applications .

Biological Activity

5-Azidopentanoic acid N-hydroxysuccinimide ester (AP-NHS) is a compound of significant interest in bioconjugation chemistry due to its unique reactivity and ability to form stable linkages with biomolecules. This article examines the biological activity of AP-NHS, focusing on its mechanism of action, biochemical properties, cellular effects, and applications in drug delivery systems.

Target of Action

AP-NHS primarily targets primary amines (-NH2) found in proteins, amine-modified oligonucleotides, and other amine-containing molecules. The compound features an azide group that can engage in "Click Chemistry," specifically reacting with alkynes to form stable triazole linkages, which are crucial for bioconjugation processes .

Mode of Action

The azide group in AP-NHS allows for selective labeling of biomolecules. Upon reaction with alkyne-containing partners, it facilitates the formation of a covalent bond that enhances the stability and functionality of the resultant conjugate. This property is particularly useful in creating targeted drug delivery systems and imaging agents.

Biochemical Interactions

AP-NHS interacts with various biomolecules, influencing their activity and function. It can act as a substrate or inhibitor for specific enzymes, leading to changes in catalytic activity. The interactions may involve covalent bonding, hydrogen bonding, or van der Waals forces, depending on the biochemical context .

Cellular Effects

The compound has profound effects on cellular processes. It can modulate cell signaling pathways and gene expression by influencing the activity of signaling proteins. For instance, AP-NHS can alter transcription factor interactions, thereby affecting gene transcription and cellular responses to stimuli .

Case Studies

  • Drug Delivery Systems : AP-NHS has been utilized in developing advanced drug delivery systems. In a study involving pancreatic cancer therapy, AP-NHS was incorporated into a triple-loaded albumin conjugate. The resulting prodrug demonstrated reduced toxicity compared to free drugs while maintaining efficacy upon enzymatic activation by β-glucuronidase .
  • Click Chemistry Applications : Research highlights the application of AP-NHS in synthesizing bioconjugates through click chemistry. For example, it was used to create conjugates with oligonucleotides, enhancing their stability and targeting capabilities in cancer treatment protocols .

Dosage Effects

The biological activity of AP-NHS varies significantly with dosage levels. In animal models:

  • Low Doses : Beneficial effects such as enhanced enzyme activity and modulation of gene expression were observed.
  • High Doses : Adverse effects including cellular damage were noted, emphasizing the importance of determining an optimal therapeutic window for its application .

Metabolic Pathways

AP-NHS is involved in various metabolic pathways through its interactions with enzymes and cofactors. Its metabolism can lead to the production of intermediate metabolites that further participate in biochemical reactions, influencing metabolic flux within cells .

Transport and Distribution

The transport mechanisms of AP-NHS within biological systems are critical for its efficacy. It interacts with cellular transporters that facilitate its movement across membranes. The localization within specific cellular compartments significantly impacts its biological activity and interaction with target biomolecules .

Q & A

Q. What are the optimal conditions for synthesizing 5-azidopentanoic acid N-hydroxysuccinimide ester?

Basic Research Question
The synthesis typically involves activating the carboxylic acid group of 5-azidopentanoic acid using carbodiimide crosslinkers (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS). Key parameters include:

  • pH : Maintain a mildly acidic to neutral pH (5.0–7.0) to optimize carbodiimide activation .
  • Solvent : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to prevent hydrolysis of the NHS ester .
  • Reaction Time : 2–4 hours at room temperature, followed by purification via precipitation or column chromatography .
ParameterOptimal Range/SettingReference
pH5.0–7.0
SolventAnhydrous DMF/DCM
Reaction Temperature20–25°C

Q. How does the azide group in 5-azidopentanoic acid NHS ester influence its reactivity and applications?

Basic Research Question
The azide group enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), allowing sequential conjugation with alkyne-modified biomolecules. This dual functionality (NHS ester + azide) supports:

  • Two-step labeling : Primary amine coupling via NHS ester, followed by click chemistry for fluorophore or affinity tag attachment .
  • Crosslinking : Spacer length (pentanoic acid) reduces steric hindrance between conjugated molecules .

Q. How can competing hydrolysis of the NHS ester be minimized during protein conjugation?

Advanced Research Question
Hydrolysis competes with amine coupling, especially in aqueous buffers. Mitigation strategies include:

  • Buffer Optimization : Use pH 7.5–8.5 bicarbonate or HEPES buffers to enhance amine reactivity while minimizing hydrolysis .
  • Low Temperature : Conduct reactions at 4°C to slow hydrolysis .
  • Quenching : Add excess glycine or Tris buffer after 1 hour to terminate unreacted NHS esters .

Q. What analytical methods are recommended for quantifying labeling efficiency in NHS ester-based conjugations?

Advanced Research Question

  • Mass Spectrometry (MS) : Detects mass shifts in labeled proteins/peptides (e.g., +227 Da for 5-azidopentanoic acid adducts) .
  • Fluorescence Assays : Use azide-compatible fluorophores (e.g., DBCO-Cy5) for click chemistry-based quantification .
  • UV-Vis Spectroscopy : Measure absorbance at 260–280 nm to estimate NHS ester-to-protein molar ratios .

Q. How does spacer length (pentanoic acid) impact conjugation efficiency in protein labeling?

Advanced Research Question
The 5-carbon spacer:

  • Reduces Steric Hindrance : Facilitates access to buried lysine residues in proteins .
  • Improves Solubility : Enhances water solubility compared to shorter-chain NHS esters .
  • Validation : Compare labeling yields using spacers of varying lengths (C3 vs. C5) via SDS-PAGE or HPLC .

Q. What safety precautions are critical when handling 5-azidopentanoic acid NHS ester?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of azide-containing dust .
  • Storage : Store desiccated at -20°C to prevent hydrolysis and azide degradation .

Q. How can residual NHS esters be efficiently removed post-conjugation?

Advanced Research Question

  • Dialysis : Use 10 kDa MWCO membranes in PBS (pH 7.4) for 24 hours .
  • Size-Exclusion Chromatography : Separate labeled proteins from small-molecule contaminants .
  • Ethanolamine Quenching : Block excess esters with 1 M ethanolamine (pH 8.5) for 30 minutes .

Q. What are the limitations of using 5-azidopentanoic acid NHS ester in live-cell labeling?

Advanced Research Question

  • Cytotoxicity : Copper catalysts in CuAAC are toxic; consider strain-promoted azide-alkyne cycloaddition (SPAAC) .
  • Membrane Impermeability : The NHS ester’s negative charge limits cell entry; use membrane-permeable pro-drugs .

Q. How does pH affect the reaction kinetics of NHS ester-amine coupling?

Basic Research Question

  • Optimal pH : 8.0–8.5 (lysine ε-amine pKa ~10.5; lower pH increases protonation and reduces reactivity) .
  • Compromise : Higher pH accelerates hydrolysis but improves amine reactivity. Use buffers like borate (pH 8.5) for balance .

Q. Can 5-azidopentanoic acid NHS ester be used for crosslinking in heterogeneous systems (e.g., nanoparticles)?

Advanced Research Question
Yes, functionalize nanoparticles (e.g., Fe3O4@SiO2) by:

Surface Activation : Introduce amines using (3-aminopropyl)triethoxysilane (APTES).

Conjugation : React with NHS ester (2 mg/mL in DMF, 2 hours).

Click Chemistry : Attach alkyne-modified targeting ligands .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHPYOOVTLZAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456258
Record name 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478801-48-8
Record name 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-azidovaleric acid (715 mg; 5 mmol; Example 2.2) and N-hydroxysuccinimide (632 mg; 5.5 mmol; Aldrich) in 30 ml dichloromethane, was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.05 g; 5.5 mmol; Aldrich), and the reaction was stirred 12 h at room temperature. To the reaction mixture, was added water (50 ml), and the separated organic phase was washed with water (100 ml) and brine (100 ml), dried over sodium sulfate, dried in vacuo. The product was purified via flash chromatography on silica gel (240-400 mesh) in 3:1 (v/v) hexane:ethyl acetate. Yield: 843 mg (3.5 mmol, 70% yield). M+H+: expected, 241.09.7; found, 241.03.
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
632 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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